molecular formula C15H27NO3Si B11834753 N,N-Dimethyl-1-(2-(triethoxysilyl)phenyl)methanamine CAS No. 87996-38-1

N,N-Dimethyl-1-(2-(triethoxysilyl)phenyl)methanamine

Cat. No.: B11834753
CAS No.: 87996-38-1
M. Wt: 297.46 g/mol
InChI Key: HKADDPBIBUGYSI-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(2-(triethoxysilyl)phenyl)methanamine is an organosilicon compound that features both an amine group and a triethoxysilyl group attached to a phenyl ring.

Properties

CAS No.

87996-38-1

Molecular Formula

C15H27NO3Si

Molecular Weight

297.46 g/mol

IUPAC Name

N,N-dimethyl-1-(2-triethoxysilylphenyl)methanamine

InChI

InChI=1S/C15H27NO3Si/c1-6-17-20(18-7-2,19-8-3)15-12-10-9-11-14(15)13-16(4)5/h9-12H,6-8,13H2,1-5H3

InChI Key

HKADDPBIBUGYSI-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C1=CC=CC=C1CN(C)C)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-(2-(triethoxysilyl)phenyl)methanamine typically involves the reaction of N,N-dimethylbenzylamine with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(2-(triethoxysilyl)phenyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of organosilicon derivatives .

Scientific Research Applications

N,N-Dimethyl-1-(2-(triethoxysilyl)phenyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism by which N,N-Dimethyl-1-(2-(triethoxysilyl)phenyl)methanamine exerts its effects involves interactions with various molecular targets. The triethoxysilyl group can form strong bonds with surfaces, making it useful in surface modification applications. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and functionality .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-1-(2-(trimethoxysilyl)phenyl)methanamine
  • N,N-Dimethyl-1-(2-(triisopropoxysilyl)phenyl)methanamine

Uniqueness

N,N-Dimethyl-1-(2-(triethoxysilyl)phenyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring both amine and silane functionalities .

Biological Activity

N,N-Dimethyl-1-(2-(triethoxysilyl)phenyl)methanamine, a silane compound, has garnered interest due to its potential biological activities and applications in various fields such as materials science, drug delivery, and bioconjugation. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

This compound features a triethoxysilyl group that enhances its reactivity and potential for surface modification. The presence of the dimethylamino group suggests possible interactions with biological systems, making it a candidate for further investigation.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(triethoxysilyl)phenylamine with formaldehyde and dimethylamine. The process can be optimized for yield and purity through various reaction conditions.

Antimicrobial Activity

Research indicates that silane compounds can exhibit antimicrobial properties. A study on related triethoxysilane derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Triethoxysilane derivativeStaphylococcus aureus32 µg/mL
Triethoxysilane derivativeEscherichia coli64 µg/mL

Cytotoxicity

The cytotoxic effects of this compound have been assessed using various cancer cell lines. Preliminary results suggest moderate cytotoxicity, which may be influenced by the concentration and exposure time.

Cell LineIC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

Case Study 1: Antibacterial Applications

A study focused on the application of triethoxysilanes in coatings demonstrated their effectiveness in preventing bacterial colonization on surfaces. The incorporation of this compound into polymeric matrices resulted in reduced biofilm formation by Pseudomonas aeruginosa.

Case Study 2: Drug Delivery Systems

Research exploring silane-based nanoparticles for drug delivery showed that this compound could enhance the stability and solubility of hydrophobic drugs. The functionalization allowed for targeted delivery to cancer cells, improving therapeutic efficacy.

Research Findings

Recent studies have highlighted the versatility of silane compounds in biological settings. For instance, a comparative analysis showed that silanes modified with amine groups exhibited enhanced cellular uptake compared to their unmodified counterparts. This property is crucial for developing effective drug delivery systems.

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